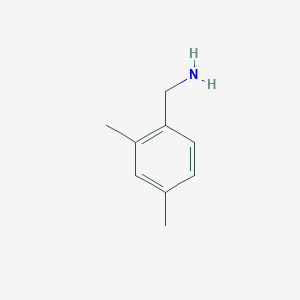

2,4-Dimethylbenzylamine

Description

The exact mass of the compound 2,4-Dimethylbenzylamine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2,4-Dimethylbenzylamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,4-Dimethylbenzylamine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(2,4-dimethylphenyl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N/c1-7-3-4-9(6-10)8(2)5-7/h3-5H,6,10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBSUVYGVEQDZPG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)CN)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0059114 | |

| Record name | Benzenemethanamine, 2,4-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0059114 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

135.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

94-98-4 | |

| Record name | 2,4-Dimethylbenzenemethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=94-98-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4-Dimethylbenzylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000094984 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenemethanamine, 2,4-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzenemethanamine, 2,4-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0059114 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4-dimethylbenzylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.164 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,4-DIMETHYLBENZYLAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TQZ4VS5TJQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2,4-Dimethylbenzylamine from 2,4-Dimethylbenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes for the preparation of 2,4-dimethylbenzylamine from 2,4-dimethylbenzaldehyde. The synthesis of primary amines from aldehydes is a fundamental transformation in organic chemistry, crucial for the development of pharmaceuticals and other fine chemicals. This document details established methodologies, including reductive amination with chemical reducing agents, catalytic hydrogenation, and the Leuckart-Wallach reaction, complete with detailed experimental protocols and comparative data.

Introduction to Synthetic Routes

The conversion of an aldehyde to a primary amine is most commonly achieved through reductive amination. This process involves the reaction of the aldehyde with an amine source, typically ammonia or its salt, to form an intermediate imine or iminium ion, which is subsequently reduced to the target amine. The choice of reducing agent and reaction conditions is critical to ensure high yield and selectivity, minimizing the formation of secondary and tertiary amine byproducts.

The primary methods for the synthesis of 2,4-dimethylbenzylamine from 2,4-dimethylbenzaldehyde are:

-

Reductive Amination with Chemical Hydride Reagents: This one-pot reaction utilizes reducing agents like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) that selectively reduce the iminium ion in the presence of the aldehyde.

-

Catalytic Hydrogenation: This method involves the use of a heterogeneous or homogeneous catalyst with molecular hydrogen (H₂) as the reductant. It is considered a green and atom-economical approach.

-

Leuckart-Wallach Reaction: A classic method that employs ammonium formate or formamide as both the nitrogen source and the reducing agent, typically requiring elevated temperatures.

Detailed Experimental Protocols

The following protocols are representative procedures for the synthesis of 2,4-dimethylbenzylamine, adapted from established methods for similar substrates.

Method 1: Reductive Amination using Sodium Cyanoborohydride

This procedure is based on optimized conditions for the selective synthesis of primary amines from aldehydes.[1] Using a large excess of ammonia and maintaining a high pH minimizes the formation of secondary and tertiary amine byproducts.[1]

Reaction Scheme:

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2,4-dimethylbenzaldehyde (1.0 eq.) in methanol.

-

Addition of Ammonia: Add a solution of ammonia in methanol (e.g., 7 N, 20-30 eq.). The large excess of ammonia is crucial for selectivity.

-

pH Adjustment (Optional but Recommended): If necessary, adjust the pH of the mixture to approximately 12 with a suitable base to ensure a high concentration of free ammonia.[1]

-

Addition of Reducing Agent: Add sodium cyanoborohydride (NaBH₃CN) (1.5-2.0 eq.) portion-wise to the stirred solution. Caution: NaBH₃CN can release toxic HCN gas upon contact with strong acids. The reaction should be performed in a well-ventilated fume hood.

-

Reaction Monitoring: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Work-up:

-

Once the reaction is complete, carefully quench any excess reducing agent by the slow addition of dilute hydrochloric acid until gas evolution ceases.

-

Concentrate the mixture under reduced pressure to remove the methanol.

-

Add water and basify the aqueous solution with NaOH to a pH > 12.

-

Extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane) (3 x volumes).

-

-

Purification:

-

Combine the organic extracts and dry over anhydrous sodium sulfate or magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude 2,4-dimethylbenzylamine.

-

Further purification can be achieved by distillation under reduced pressure or by column chromatography on silica gel.

-

Method 2: Catalytic Hydrogenation

This method utilizes a heterogeneous catalyst and hydrogen gas, offering a cleaner and more atom-economical route. Various catalysts based on cobalt, iron, and other transition metals have been shown to be effective.[2][3]

Reaction Scheme:

Experimental Protocol:

-

Catalyst Preparation: Use a commercially available catalyst such as Raney Nickel, or a prepared catalyst like an in-situ generated amorphous cobalt catalyst from CoCl₂ and NaBH₄.[3]

-

Reaction Setup: In a high-pressure autoclave, add 2,4-dimethylbenzaldehyde (1.0 eq.), a suitable solvent (e.g., methanol or ethanol), aqueous ammonia (e.g., 25% solution), and the catalyst (e.g., 5-10 mol%).

-

Hydrogenation: Seal the autoclave, purge with nitrogen, and then pressurize with hydrogen gas to the desired pressure (e.g., 10-65 bar).

-

Reaction Conditions: Heat the mixture to the specified temperature (e.g., 80-140 °C) with vigorous stirring.[2][3]

-

Reaction Monitoring: Monitor the reaction by observing the hydrogen uptake. The reaction is typically complete within a few hours to 24 hours.

-

Work-up:

-

After the reaction is complete, cool the autoclave to room temperature and carefully vent the hydrogen gas.

-

Filter the catalyst from the reaction mixture. The catalyst can often be recycled.

-

Remove the solvent from the filtrate under reduced pressure.

-

-

Purification:

-

Dissolve the residue in a suitable organic solvent and wash with water to remove any remaining ammonia salts.

-

Dry the organic layer over an anhydrous drying agent, filter, and concentrate to yield the crude product.

-

Purify the 2,4-dimethylbenzylamine by vacuum distillation.

-

Method 3: Leuckart-Wallach Reaction

This classical method uses ammonium formate as the nitrogen source and reducing agent.[4][5][6] It is a one-pot procedure but typically requires high reaction temperatures.[4]

Reaction Scheme:

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask fitted with a reflux condenser, mix 2,4-dimethylbenzaldehyde (1.0 eq.) with an excess of ammonium formate (2-3 eq.).

-

Reaction Conditions: Heat the mixture to 160-180 °C for several hours. The reaction proceeds through the formation of an N-formyl intermediate.

-

Hydrolysis: After cooling, the intermediate N-formyl derivative is hydrolyzed to the primary amine by heating with an acid (e.g., hydrochloric acid).

-

Work-up:

-

After hydrolysis, cool the reaction mixture and basify with a strong base (e.g., NaOH) to liberate the free amine.

-

Extract the product with an organic solvent.

-

-

Purification:

-

Wash the organic extract with water and brine, then dry over an anhydrous drying agent.

-

Remove the solvent under reduced pressure and purify the resulting 2,4-dimethylbenzylamine by vacuum distillation.

-

Quantitative Data Summary

The following table summarizes the reaction conditions and yields for the reductive amination of various substituted benzaldehydes to their corresponding primary benzylamines, providing a comparative context for the synthesis of 2,4-dimethylbenzylamine.

| Aldehyde Substrate | Amine Source | Reducing Agent/Catalyst | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |

| Benzaldehyde | aq. NH₃ | Fe/(N)SiC, H₂ (6.5 MPa) | Water | 130 | 20 | 81 | [2][7] |

| 4-Methylbenzaldehyde | aq. NH₃ | Fe/(N)SiC, H₂ (6.5 MPa) | Water | 130 | 20 | 85 | [7] |

| 4-Methoxybenzaldehyde | aq. NH₃ | Fe/(N)SiC, H₂ (6.5 MPa) | Water | 130 | 20 | 89 | [2][7] |

| 4-Chlorobenzaldehyde | aq. NH₃ | Fe/(N)SiC, H₂ (6.5 MPa) | Water | 130 | 20 | 79 | [2][7] |

| 4-Bromobenzaldehyde | aq. NH₃ | Fe/(N)SiC, H₂ (6.5 MPa) | Water | 130 | 20 | 75 | [2][7] |

| Benzaldehyde | aq. NH₃ | Co/H₂ (1-10 bar) | - | 80 | - | >99 | [3] |

| 3-Phenyl-2-butanone | Ammonium Formate | - | - | 160-170 | 4 | 70-75 | [8] |

Mandatory Visualizations

Reaction Pathway Diagram

The following diagram illustrates the general pathway for the reductive amination of 2,4-dimethylbenzaldehyde to 2,4-dimethylbenzylamine.

References

- 1. Protecting-Group-Free Synthesis of Amines: Synthesis of Primary Amines from Aldehydes via Reductive Amination [organic-chemistry.org]

- 2. The Synthesis of Primary Amines through Reductive Amination Employing an Iron Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Reductive Amination of Aldehyde and Ketone with Ammonia and H2 by an In Situ-Generated Cobalt Catalyst under Mild Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. [PDF] STUDIES ON THE LEUCKART REACTION | Semantic Scholar [semanticscholar.org]

- 6. Leuckart reaction - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. chemistry.mdma.ch [chemistry.mdma.ch]

An In-depth Technical Guide to 2,4-Dimethylbenzylamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2,4-Dimethylbenzylamine, a significant organic compound with applications in various chemical syntheses. This document details its chemical and physical properties, provides a putative experimental protocol for its synthesis, discusses its reactivity, and touches upon its safety and handling aspects.

Core Properties of 2,4-Dimethylbenzylamine

2,4-Dimethylbenzylamine, identified by the CAS number 94-98-4, is a substituted aromatic amine.[1][2] Its core structure consists of a benzylamine backbone with two methyl groups substituted at the 2 and 4 positions of the benzene ring.

Physicochemical Data

A summary of the key quantitative data for 2,4-Dimethylbenzylamine is presented in the table below. It is important to note that while some physical properties are readily available, others such as melting point and density are not consistently reported in the literature for this specific isomer.[2]

| Property | Value | Source |

| CAS Number | 94-98-4 | [1][2] |

| Molecular Formula | C₉H₁₃N | [1] |

| Molecular Weight | 135.21 g/mol | [1] |

| Boiling Point | 218-219 °C | [2] |

| Melting Point | Not available | [2] |

| Density | Not available | [2] |

| Solubility | Insoluble in water; Soluble in ethanol and ether. | [3] |

Synthesis of 2,4-Dimethylbenzylamine: An Experimental Protocol

Reaction Principle: The synthesis involves the nucleophilic substitution of the bromine atom in 2,4-dimethylbenzyl bromide by dimethylamine. An excess of dimethylamine is used to act as both the nucleophile and the base to neutralize the hydrobromic acid formed during the reaction.

Materials and Equipment:

-

2,4-Dimethylbenzyl bromide

-

Aqueous dimethylamine solution (e.g., 40%)

-

Diethyl ether

-

Anhydrous magnesium sulfate or sodium sulfate

-

Round-bottom flask

-

Reflux condenser

-

Separatory funnel

-

Distillation apparatus

-

Magnetic stirrer and stir bar

-

Heating mantle

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, place 2,4-dimethylbenzyl bromide.

-

Addition of Amine: Slowly add an excess of the aqueous dimethylamine solution to the flask with vigorous stirring. The reaction is exothermic, so the addition should be controlled to maintain a moderate temperature.

-

Reaction: After the addition is complete, heat the mixture to reflux and maintain for several hours to ensure the reaction goes to completion. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and add diethyl ether to extract the product. Separate the organic layer.

-

Washing: Wash the organic layer sequentially with water and brine to remove any remaining dimethylamine and salts.

-

Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Solvent Removal: Filter to remove the drying agent and remove the diethyl ether by rotary evaporation.

-

Purification: The crude product can be purified by vacuum distillation to obtain pure 2,4-Dimethylbenzylamine.

Safety Precautions: This synthesis should be performed in a well-ventilated fume hood. All reagents are hazardous and appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn.

Chemical Reactivity and Potential Applications

The reactivity of 2,4-Dimethylbenzylamine is characteristic of a secondary benzylic amine. The lone pair of electrons on the nitrogen atom makes it a nucleophile and a base.

Key Reactions

-

N-Alkylation: The amine can be further alkylated to form the corresponding tertiary amine.

-

Acylation: It can react with acyl halides or anhydrides to form amides.

-

Salt Formation: As a base, it reacts with acids to form the corresponding ammonium salts.

One of the well-documented reactions for the related N,N-dimethylbenzylamine is directed ortho-metalation.[4] This reaction involves the deprotonation of the aromatic ring at the position ortho to the dimethylaminomethyl group by a strong base like butyllithium. The resulting lithiated species can then react with various electrophiles.

Directed ortho-metalation of a benzylamine.

Biological Activity and Signaling Pathways

Currently, there is a lack of specific information in the scientific literature regarding the biological activity and involvement in signaling pathways of 2,4-Dimethylbenzylamine. However, the structurally related N,N-Dimethylbenzylamine has been noted for its potential biological activity and as a precursor in the synthesis of bioactive compounds, including antihistamines. It has been studied for its effects on neurotransmission. Further research is required to determine if 2,4-Dimethylbenzylamine exhibits similar properties.

Safety and Handling

2,4-Dimethylbenzylamine is classified as a dangerous good for transport.[1] As with other amines, it is expected to be corrosive and may cause skin and eye burns.[5] It is also likely to be harmful if swallowed or inhaled.[5][6] Handling should be performed in a well-ventilated area, and appropriate personal protective equipment should be used.[7]

Conclusion

2,4-Dimethylbenzylamine is a valuable chemical intermediate. This guide provides a foundational understanding of its properties, a putative synthesis protocol, and an overview of its reactivity. The lack of extensive data on its biological effects presents an opportunity for future research to explore its potential applications in drug discovery and development.

References

Spectroscopic Analysis of 2,4-Dimethylbenzylamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for 2,4-Dimethylbenzylamine, focusing on Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. Due to the limited availability of public experimental NMR data for this specific compound, predicted ¹H and ¹³C NMR data are presented alongside publicly available experimental IR data. This guide also includes comprehensive experimental protocols for acquiring such spectra, intended to assist researchers in their analytical workflows.

Spectroscopic Data

The spectroscopic data for 2,4-Dimethylbenzylamine is summarized below. The NMR data is predicted based on established principles of spectroscopy and analysis of similar molecular structures. The IR data is sourced from the NIST Chemistry WebBook.[1][2]

¹H NMR (Predicted)

Solvent: CDCl₃ Frequency: 400 MHz

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.15 | d, J ≈ 7.6 Hz | 1H | Ar-H (H-6) |

| ~7.00 | s | 1H | Ar-H (H-3) |

| ~6.95 | d, J ≈ 7.6 Hz | 1H | Ar-H (H-5) |

| ~3.75 | s | 2H | -CH₂ -NH₂ |

| ~2.30 | s | 3H | Ar-CH₃ (at C-2) |

| ~2.25 | s | 3H | Ar-CH₃ (at C-4) |

| ~1.50 | br s | 2H | -NH₂ |

Note: Predicted chemical shifts (δ) are in parts per million (ppm) relative to tetramethylsilane (TMS). Coupling constants (J) are in Hertz (Hz). s = singlet, d = doublet, br s = broad singlet.

¹³C NMR (Predicted)

Solvent: CDCl₃ Frequency: 100 MHz

| Chemical Shift (δ) ppm | Assignment |

| ~137.5 | Ar-C (C-2) |

| ~136.0 | Ar-C (C-4) |

| ~135.5 | Ar-C (C-1) |

| ~131.0 | Ar-C H (C-6) |

| ~129.5 | Ar-C H (C-5) |

| ~126.0 | Ar-C H (C-3) |

| ~45.0 | -C H₂-NH₂ |

| ~21.0 | Ar-C H₃ (at C-4) |

| ~19.0 | Ar-C H₃ (at C-2) |

Note: Predicted chemical shifts (δ) are in parts per million (ppm) relative to tetramethylsilane (TMS).

Infrared (IR) Spectroscopy

Sample Preparation: Liquid Film

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3380 - 3250 | Medium, Broad | N-H stretch (primary amine) |

| 3080 - 3010 | Medium | C-H stretch (aromatic) |

| 2960 - 2850 | Strong | C-H stretch (aliphatic CH₃ and CH₂) |

| ~1610 | Medium | N-H bend (scissoring) |

| ~1500, ~1450 | Strong | C=C stretch (aromatic ring) |

| ~1260 | Medium | C-N stretch |

| ~815 | Strong | C-H bend (out-of-plane, aromatic) |

Source: NIST Chemistry WebBook.[1][2]

Experimental Protocols

The following are detailed methodologies for acquiring NMR and IR spectra for a liquid amine sample such as 2,4-Dimethylbenzylamine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR of a Liquid Amine

-

Sample Preparation:

-

Dissolve approximately 5-10 mg of 2,4-Dimethylbenzylamine in about 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry vial.

-

Ensure the sample is fully dissolved. If any particulate matter is present, filter the solution through a small plug of cotton or glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

-

Cap the NMR tube securely.

-

-

Instrument Setup:

-

Insert the NMR tube into a spinner turbine and adjust its depth using a depth gauge.

-

Place the sample in the NMR spectrometer.

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity. This is a critical step to obtain sharp, well-resolved peaks.

-

-

¹H NMR Acquisition:

-

Set the appropriate spectral width (e.g., -2 to 12 ppm).

-

Use a standard single-pulse experiment.

-

Set the number of scans (typically 8 to 16 for a sample of this concentration).

-

Set the relaxation delay (e.g., 1-2 seconds).

-

Acquire the spectrum.

-

-

¹³C NMR Acquisition:

-

Switch the probe to the ¹³C nucleus frequency.

-

Set a wider spectral width (e.g., 0 to 220 ppm).

-

Use a proton-decoupled pulse sequence to simplify the spectrum and enhance the signal-to-noise ratio.

-

Due to the low natural abundance of ¹³C, a larger number of scans is required (e.g., 128 to 1024 or more, depending on the sample concentration and instrument sensitivity).

-

Set an appropriate relaxation delay (e.g., 2 seconds).

-

Acquire the spectrum.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Phase the spectrum to ensure all peaks are in the positive phase.

-

Calibrate the chemical shift scale by referencing the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative ratios of protons.

-

Analyze the multiplicities and coupling constants in the ¹H NMR spectrum to deduce the connectivity of protons.

-

Identify the chemical shifts of the carbon atoms in the ¹³C NMR spectrum.

-

Infrared (IR) Spectroscopy

FT-IR of a Neat Liquid Amine

-

Sample Preparation (Neat Liquid/Liquid Film):

-

Ensure the salt plates (e.g., NaCl or KBr) are clean and dry. Handle them by the edges to avoid transferring moisture from your fingers.

-

Place one or two drops of 2,4-Dimethylbenzylamine onto the center of one salt plate.

-

Carefully place the second salt plate on top, gently pressing to spread the liquid into a thin, uniform film between the plates. Avoid trapping air bubbles.

-

-

Instrument Setup:

-

Place the assembled salt plates into the sample holder in the spectrometer's sample compartment.

-

Ensure the instrument is purged with dry air or nitrogen to minimize interference from atmospheric water and carbon dioxide.

-

-

Data Acquisition:

-

Collect a background spectrum of the empty sample compartment to account for any atmospheric and instrumental absorptions.

-

Collect the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

The data is typically collected over a range of 4000 to 400 cm⁻¹.

-

-

Data Processing:

-

The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Label the significant peaks with their corresponding wavenumbers (cm⁻¹).

-

Correlate the observed absorption bands with known vibrational frequencies of functional groups to confirm the structure of the compound.

-

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical sample.

Caption: General workflow for spectroscopic analysis of a chemical sample.

References

An In-Depth Technical Guide to 2,4-Dimethylbenzylamine

This technical guide provides a comprehensive overview of 2,4-Dimethylbenzylamine, a versatile primary amine that serves as a crucial intermediate in the synthesis of various organic compounds. Tailored for researchers, scientists, and professionals in drug development, this document details its chemical properties, synthesis, and potential applications, with a focus on experimental protocols and data presentation.

Core Molecular Information

2,4-Dimethylbenzylamine, identified by the CAS number 94-98-4, is an aromatic amine with the chemical formula C₉H₁₃N.[1] Its structure features a benzylamine core with two methyl groups substituted at the 2 and 4 positions of the benzene ring.

Physicochemical Data

A summary of the key quantitative data for 2,4-Dimethylbenzylamine is presented in the table below for easy reference and comparison.

| Property | Value | Reference |

| Molecular Formula | C₉H₁₃N | [1] |

| Molecular Weight | 135.21 g/mol | [1] |

| CAS Number | 94-98-4 | [1] |

| Boiling Point | 218-219 °C | [2] |

| Predicted XlogP | 1.5 | [3] |

Synthesis of 2,4-Dimethylbenzylamine

The primary synthetic route to 2,4-Dimethylbenzylamine is through the reductive amination of 2,4-dimethylbenzaldehyde. A common and effective method for this transformation is the Leuckart reaction, which utilizes ammonium formate or formamide as both the nitrogen source and the reducing agent.[4][5]

Experimental Protocol: Leuckart Reaction for 2,4-Dimethylbenzylamine Synthesis

This protocol outlines a general procedure for the synthesis of 2,4-Dimethylbenzylamine from 2,4-dimethylbenzaldehyde via the Leuckart reaction.[4][5][6]

Materials:

-

2,4-Dimethylbenzaldehyde

-

Ammonium formate (or formamide and formic acid)

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Diethyl ether (or other suitable organic solvent)

-

Anhydrous magnesium sulfate (or sodium sulfate)

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Separatory funnel

-

Standard glassware for extraction and distillation

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 2,4-dimethylbenzaldehyde and an excess of ammonium formate. Typically, a 2-3 fold molar excess of ammonium formate is used.

-

Heating: Heat the reaction mixture to a temperature between 160-185°C. The reaction is typically carried out neat (without a solvent). Maintain this temperature for several hours until the reaction is complete, which can be monitored by thin-layer chromatography (TLC).

-

Hydrolysis of the Intermediate: After cooling, the intermediate N-formyl derivative is hydrolyzed. Add a solution of hydrochloric acid (e.g., 20% HCl) to the reaction mixture and reflux for several hours to cleave the formyl group.

-

Work-up and Isolation:

-

Cool the acidic solution and transfer it to a separatory funnel.

-

Wash the aqueous layer with diethyl ether to remove any unreacted aldehyde and other non-basic impurities.

-

Make the aqueous layer basic by the slow addition of a concentrated sodium hydroxide solution until a pH greater than 10 is achieved. This will liberate the free amine.

-

Extract the 2,4-Dimethylbenzylamine into diethyl ether (perform multiple extractions for better yield).

-

Combine the organic extracts and dry over anhydrous magnesium sulfate.

-

-

Purification:

-

Filter to remove the drying agent.

-

Remove the solvent by rotary evaporation.

-

The crude product can be further purified by vacuum distillation to yield pure 2,4-Dimethylbenzylamine.

-

Applications in Research and Drug Development

Benzylamine derivatives are recognized as important building blocks in the synthesis of pharmaceuticals and agrochemicals.[7] 2,4-Dimethylbenzylamine serves as a valuable intermediate for creating more complex molecules with potential biological activity.[7] While specific drug candidates originating directly from 2,4-Dimethylbenzylamine are not extensively documented in publicly available literature, its structural motif is of interest in medicinal chemistry for the development of novel therapeutic agents.

The general workflow for utilizing a building block like 2,4-Dimethylbenzylamine in early-stage drug discovery is outlined below.

Drug Discovery Workflow with 2,4-Dimethylbenzylamine Derivatives.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling 2,4-Dimethylbenzylamine. Although a specific Material Safety Data Sheet (MSDS) should always be consulted, general safety guidelines for aromatic amines apply. The related compound, N,N-Dimethylbenzylamine, is classified as a corrosive and flammable liquid that can cause severe skin burns and eye damage.[4][5] It is also harmful if swallowed or inhaled.[4]

General Handling Precautions:

-

Work in a well-ventilated area, preferably in a chemical fume hood.[4]

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[4]

-

Avoid breathing vapors or mist.[4]

-

Keep away from heat, sparks, and open flames.[4]

-

Ground and bond containers when transferring material to prevent static discharge.[5]

The logical flow for handling a hazardous chemical like 2,4-Dimethylbenzylamine is depicted in the following diagram.

Safe Handling Protocol for 2,4-Dimethylbenzylamine.

Conclusion

2,4-Dimethylbenzylamine is a valuable chemical intermediate with clear applications in synthetic organic chemistry. Its straightforward synthesis via reductive amination of the corresponding aldehyde makes it an accessible building block for researchers. While its direct role in drug development is not as prominently documented as some other benzylamine derivatives, its potential for creating diverse chemical libraries for screening purposes is significant. Adherence to strict safety protocols is essential when working with this and related compounds.

References

An In-depth Technical Guide to the Solubility of 2,4-Dimethylbenzylamine in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 2,4-Dimethylbenzylamine in various organic solvents. Due to the limited availability of specific quantitative data in public literature, this document focuses on providing a thorough qualitative solubility profile, alongside detailed experimental protocols for the quantitative determination of its solubility. The methodologies described herein, primarily the gravimetric and UV-Vis spectroscopic methods, are presented to enable researchers to generate precise and reliable solubility data essential for applications in organic synthesis, pharmaceutical development, and materials science. This guide is intended to be a practical resource for scientists and researchers, offering a foundational understanding and the necessary procedures to explore the solubility of 2,4-Dimethylbenzylamine.

Introduction

2,4-Dimethylbenzylamine is an aromatic amine with a molecular structure that suggests its solubility will be significantly influenced by the polarity of the solvent. As a derivative of benzylamine with two methyl groups on the benzene ring, it possesses both a polar amino group capable of hydrogen bonding and a nonpolar aromatic ring. This amphiphilic nature makes understanding its solubility in a range of organic solvents critical for its use as a reagent, intermediate, or building block in various chemical processes.

In drug development, solubility is a critical determinant of a compound's bioavailability and formulation feasibility. In organic synthesis, solvent selection is paramount for controlling reaction kinetics, yield, and purity of the final product. This guide provides the necessary tools to systematically evaluate the solubility of 2,4-Dimethylbenzylamine, thereby facilitating its effective application in research and development.

Physicochemical Properties of 2,4-Dimethylbenzylamine

A summary of the key physicochemical properties of 2,4-Dimethylbenzylamine is provided below.

| Property | Value |

| Molecular Formula | C₉H₁₃N |

| Molecular Weight | 135.21 g/mol |

| Appearance | Colorless to pale yellow liquid |

| Boiling Point | Approximately 205-207 °C |

| Density | Approximately 0.93 g/cm³ |

Qualitative and Quantitative Solubility Profile

Qualitative Solubility Observations:

-

Polar Protic Solvents (e.g., Ethanol, Methanol): Expected to be highly soluble due to the ability of the amino group to form hydrogen bonds with the solvent molecules.[1][2]

-

Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate): Expected to be soluble due to dipole-dipole interactions.

-

Nonpolar Aromatic Solvents (e.g., Toluene): Expected to be soluble due to the nonpolar aromatic ring of 2,4-Dimethylbenzylamine interacting favorably with the aromatic solvent.

-

Chlorinated Solvents (e.g., Dichloromethane): Expected to be soluble.

-

Water: Expected to have low to slight solubility. Aromatic amines, in general, exhibit limited solubility in water, which decreases with increasing substitution on the aromatic ring.[5]

The following table summarizes the expected qualitative solubility and provides a template for recording experimentally determined quantitative data.

| Solvent | Chemical Formula | Expected Qualitative Solubility | Quantitative Solubility ( g/100 mL at 25°C) |

| Methanol | CH₃OH | Soluble | Data to be determined |

| Ethanol | C₂H₅OH | Soluble | Data to be determined |

| Acetone | C₃H₆O | Soluble | Data to be determined |

| Ethyl Acetate | C₄H₈O₂ | Soluble | Data to be determined |

| Dichloromethane | CH₂Cl₂ | Soluble | Data to be determined |

| Toluene | C₇H₈ | Soluble | Data to be determined |

| Water | H₂O | Slightly Soluble/Insoluble | Data to be determined |

Experimental Protocols for Solubility Determination

To obtain precise quantitative solubility data, the following detailed experimental protocols are provided.

Gravimetric Method (Shake-Flask Method)

The gravimetric method is a reliable and straightforward technique for determining the thermodynamic solubility of a compound.[8]

Methodology:

-

Preparation of Saturated Solution:

-

Add an excess amount of 2,4-Dimethylbenzylamine to a known volume of the selected organic solvent in a sealed, airtight container (e.g., a screw-cap vial or flask). The presence of an undissolved phase is crucial to ensure saturation.

-

Agitate the mixture at a constant, controlled temperature (e.g., 25 °C) using a mechanical shaker or a magnetic stirrer for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

-

Phase Separation and Sampling:

-

After the equilibration period, cease agitation and allow the mixture to stand undisturbed at the controlled temperature for at least 4 hours to allow for complete phase separation.

-

Carefully withdraw a known volume of the clear supernatant (the solvent phase) using a calibrated glass pipette. It is critical not to disturb the undissolved amine layer.

-

-

Solvent Evaporation and Mass Determination:

-

Transfer the collected aliquot to a pre-weighed, clean, and dry evaporation dish or vial.

-

Carefully evaporate the solvent under a gentle stream of inert gas (e.g., nitrogen) or in a vacuum oven at a temperature that will not cause decomposition of 2,4-Dimethylbenzylamine but is sufficient to remove the solvent.

-

Once the solvent is completely removed, place the dish or vial in a desiccator to cool to room temperature.

-

Weigh the dish or vial containing the solid residue on an analytical balance.

-

-

Calculation of Solubility:

-

Calculate the mass of the dissolved 2,4-Dimethylbenzylamine by subtracting the initial weight of the empty container from the final weight.

-

The solubility can be expressed in various units, such as grams per 100 mL of solvent ( g/100 mL) or moles per liter (mol/L).

-

UV-Vis Spectroscopic Method

This method is suitable for determining the solubility of compounds that possess a chromophore and thus absorb light in the ultraviolet-visible range. Aromatic amines, including 2,4-Dimethylbenzylamine, typically exhibit strong UV absorbance.[1][9][10]

Methodology:

-

Solvent Selection and Instrument Setup:

-

Choose a solvent that dissolves 2,4-Dimethylbenzylamine and is transparent (has minimal absorbance) in the UV-Vis region where the analyte absorbs. Ethanol and methanol are often suitable choices.[11]

-

Turn on the UV-Vis spectrophotometer and allow it to warm up as per the manufacturer's instructions.

-

Set the wavelength range for scanning (e.g., 200-400 nm for aromatic amines).[1]

-

-

Determination of Maximum Wavelength (λmax):

-

Prepare a dilute solution of 2,4-Dimethylbenzylamine in the chosen solvent.

-

Scan the solution to determine the wavelength of maximum absorbance (λmax). This wavelength will be used for all subsequent measurements to ensure maximum sensitivity.

-

-

Preparation of a Calibration Curve:

-

Prepare a stock solution of 2,4-Dimethylbenzylamine of a known concentration in the selected solvent.

-

Perform a series of serial dilutions to create a set of standard solutions with at least five different known concentrations.

-

Measure the absorbance of each standard solution at the predetermined λmax.

-

Plot a graph of absorbance versus concentration. The resulting plot should be a straight line that passes through the origin, in accordance with the Beer-Lambert law. Determine the equation of the line (y = mx + c), where 'y' is absorbance, 'x' is concentration, 'm' is the slope, and 'c' is the y-intercept.[12]

-

-

Preparation and Analysis of the Saturated Solution:

-

Prepare a saturated solution of 2,4-Dimethylbenzylamine in the same solvent as used for the calibration curve, following the "Preparation of Saturated Solution" and "Phase Separation" steps described in the Gravimetric Method (Section 4.1).

-

Carefully withdraw an aliquot of the clear supernatant.

-

Quantitatively dilute the aliquot with the solvent to a concentration that falls within the linear range of the calibration curve.

-

Measure the absorbance of the diluted solution at the λmax.

-

-

Calculation of Solubility:

-

Using the equation of the line from the calibration curve, calculate the concentration of the diluted solution.

-

Account for the dilution factor to determine the concentration of the original saturated solution. This concentration represents the solubility of 2,4-Dimethylbenzylamine in that solvent at the specified temperature.

-

Mandatory Visualizations

The following diagrams illustrate the logical workflows for the experimental determination of the solubility of 2,4-Dimethylbenzylamine.

Caption: Workflow for Gravimetric Solubility Determination.

Caption: Workflow for UV-Vis Spectroscopic Solubility Determination.

Conclusion

This technical guide has outlined the expected solubility behavior of 2,4-Dimethylbenzylamine in a range of common organic solvents and has provided detailed, practical protocols for its quantitative determination. While published quantitative data is scarce, the experimental methodologies described herein—the gravimetric and UV-Vis spectroscopic methods—offer robust approaches for researchers to generate this critical information. The provided workflows and data tables are designed to facilitate a systematic and accurate assessment of solubility. By following these guidelines, researchers, scientists, and drug development professionals can obtain the necessary data to optimize reaction conditions, guide formulation development, and advance their scientific endeavors involving 2,4-Dimethylbenzylamine.

References

- 1. researchgate.net [researchgate.net]

- 2. books.rsc.org [books.rsc.org]

- 3. ossila.com [ossila.com]

- 4. How To Make A Calibration Curve: A Guide (2024) [ryzechemie.com]

- 5. How to Make a Calibration Curve: A Step-by-Step Guide | Lab Manager [labmanager.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. uomus.edu.iq [uomus.edu.iq]

- 9. Spectrophotometric determination of some aromatic amines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Simultaneous Solid Phase Extraction and Derivatization of Aliphatic Primary Amines Prior to Separation and UV-Absorbance Detection - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. What Is a Calibration Curve in a Spectrophotometer? | HunterLab | HunterLab [hunterlab.com]

An In-depth Technical Guide to the Reaction of 2,4-Dimethylbenzylamine with Electrophiles

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the reaction mechanisms of 2,4-dimethylbenzylamine with various electrophiles, including acylating agents, alkylating agents, and carbonyl compounds. Detailed experimental protocols, quantitative data from analogous reactions, and mechanistic diagrams are presented to facilitate research and development in medicinal chemistry and organic synthesis.

Introduction to 2,4-Dimethylbenzylamine Reactivity

2,4-Dimethylbenzylamine is a primary amine, and its reactivity is primarily dictated by the nucleophilic nature of the nitrogen atom's lone pair of electrons. The benzyl group, with its electron-donating methyl substituents, slightly enhances the electron density on the aromatic ring but has a minimal electronic effect on the distal amino group. The primary site of electrophilic attack is the nitrogen atom, leading to the formation of N-substituted products. This guide will explore three principal classes of these reactions: N-acylation, N-alkylation, and reactions with carbonyl compounds to form imines (Schiff bases) and their subsequent reduction products.

N-Acylation of 2,4-Dimethylbenzylamine

N-acylation is a fundamental transformation that converts amines to amides. This reaction is widely used in organic synthesis to introduce an acyl group, which can alter the chemical and physical properties of the parent amine, serve as a protecting group, or act as a key structural motif in biologically active molecules.

Reaction with Acyl Chlorides (e.g., Acetyl Chloride)

Mechanism: The reaction of 2,4-dimethylbenzylamine with an acyl chloride, such as acetyl chloride, proceeds through a nucleophilic acyl substitution mechanism. The lone pair of the amine nitrogen attacks the electrophilic carbonyl carbon of the acyl chloride, forming a tetrahedral intermediate. This intermediate then collapses, expelling a chloride ion as a leaving group and, after deprotonation of the nitrogen, yields the corresponding N-amide. A base is typically added to neutralize the hydrogen chloride byproduct.

Navigating the Research Landscape: A Technical Guide to 2,4-Dimethylbenzylamine

For researchers, scientists, and drug development professionals, the accessibility and purity of key chemical intermediates are paramount to the success of their work. 2,4-Dimethylbenzylamine, a substituted benzylamine derivative, presents itself as a valuable building block in the synthesis of a variety of target molecules in medicinal chemistry and materials science. This in-depth technical guide provides a comprehensive overview of its commercial availability, synthesis, purification, analytical characterization, and safe handling procedures to support its effective use in a research setting.

Commercial Availability and Physicochemical Properties

2,4-Dimethylbenzylamine is commercially available from a number of chemical suppliers catering to the research and development sector. It is typically offered in various purities, with research-grade options being the most common. When sourcing this compound, it is crucial to obtain a certificate of analysis to verify its identity and purity.

For researchers requiring this intermediate, several vendors provide it in quantities suitable for laboratory-scale synthesis. Some of the notable suppliers include Santa Cruz Biotechnology, which lists the compound for research use only and notes that it is classified as a dangerous good for transport, potentially incurring additional shipping charges.[1] Other sources can be identified through chemical supplier databases.

Key physicochemical properties of 2,4-Dimethylbenzylamine are summarized in the table below for easy reference.

| Property | Value | Reference |

| CAS Number | 94-98-4 | [1][2] |

| Molecular Formula | C₉H₁₃N | [1][2] |

| Molecular Weight | 135.21 g/mol | [1] |

| Boiling Point | 218-219 °C | [2] |

| Appearance | Colorless to light yellow liquid | [3] |

Synthesis of 2,4-Dimethylbenzylamine: Experimental Protocols

While commercially available, there are instances where in-house synthesis of 2,4-Dimethylbenzylamine may be necessary. Two primary synthetic routes from readily available starting materials are reductive amination of 2,4-dimethylbenzaldehyde and reduction of 2,4-dimethylbenzonitrile.

Route 1: Reductive Amination of 2,4-Dimethylbenzaldehyde

This method involves the reaction of 2,4-dimethylbenzaldehyde with an amine source, typically ammonia or a protected form, followed by reduction of the resulting imine.

Experimental Protocol:

-

Imine Formation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2,4-dimethylbenzaldehyde (1 equivalent) in a suitable solvent such as methanol or ethanol.

-

Add a source of ammonia, such as a solution of ammonia in methanol or ammonium acetate (1.5-2 equivalents).

-

Stir the reaction mixture at room temperature for 1-2 hours to facilitate the formation of the corresponding imine. The reaction can be monitored by thin-layer chromatography (TLC).

-

Reduction: Once imine formation is complete, cool the reaction mixture in an ice bath.

-

Carefully add a reducing agent, such as sodium borohydride (NaBH₄) (1.5 equivalents), portion-wise to control the exothermic reaction.

-

After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for an additional 2-3 hours.

-

Work-up: Quench the reaction by the slow addition of water.

-

Remove the organic solvent under reduced pressure.

-

Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) three times.

-

Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 2,4-dimethylbenzylamine.

Route 2: Reduction of 2,4-Dimethylbenzonitrile

This route involves the reduction of the nitrile functional group to a primary amine using a strong reducing agent.

Experimental Protocol:

-

Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), suspend a reducing agent such as lithium aluminum hydride (LiAlH₄) (1.5-2 equivalents) in a dry ethereal solvent like anhydrous diethyl ether or tetrahydrofuran (THF).

-

Addition of Nitrile: Dissolve 2,4-dimethylbenzonitrile (1 equivalent) in the same dry solvent and add it dropwise to the LiAlH₄ suspension via the dropping funnel at a rate that maintains a gentle reflux.

-

Reaction: After the addition is complete, stir the reaction mixture at room temperature for 2-4 hours or until the reaction is complete as monitored by TLC.

-

Work-up: Cool the reaction mixture in an ice bath and cautiously quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then again with water (Fieser workup).

-

Filter the resulting aluminum salts through a pad of Celite and wash the filter cake thoroughly with the ethereal solvent.

-

Combine the filtrate and washings, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the crude 2,4-dimethylbenzylamine.

Purification of 2,4-Dimethylbenzylamine

The crude product obtained from either synthetic route will likely require purification to achieve the desired level for research applications. The primary methods for purifying benzylamines are vacuum distillation and recrystallization of a salt form.

Purification by Vacuum Distillation

Experimental Protocol:

-

Set up a fractional distillation apparatus for vacuum distillation.

-

Ensure all glassware is dry and the system is free of leaks.

-

Place the crude 2,4-dimethylbenzylamine in the distillation flask with a few boiling chips.

-

Gradually apply vacuum and slowly heat the distillation flask.

-

Collect the fraction that distills at the expected boiling point of 2,4-dimethylbenzylamine under the applied pressure. The boiling point of benzylamine itself is around 185 °C at atmospheric pressure, so a vacuum will be necessary to lower the boiling point and prevent decomposition.[4]

Purification by Recrystallization of a Salt

Experimental Protocol:

-

Dissolve the crude 2,4-dimethylbenzylamine in a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

Slowly add a solution of an acid, such as hydrochloric acid in ether or acetic acid, to precipitate the corresponding ammonium salt.

-

Collect the salt by filtration and wash it with a small amount of cold solvent.

-

Recrystallize the salt from a suitable solvent system (e.g., ethanol/ether or methanol/ether) to obtain the purified salt.[5]

-

To recover the free amine, dissolve the purified salt in water and basify the solution with a strong base like sodium hydroxide.

-

Extract the free amine with an organic solvent, dry the organic layer, and remove the solvent.

Analytical Characterization

To confirm the identity and purity of the synthesized 2,4-Dimethylbenzylamine, several analytical techniques can be employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

| ¹H NMR | Expected Chemical Shift (ppm) | Multiplicity | Integration |

| Aromatic Protons | ~6.9-7.2 | m | 3H |

| Benzylic Protons | ~3.8 | s | 2H |

| Methyl Protons | ~2.2-2.4 | s | 6H |

| Amine Protons | Variable | br s | 2H |

| ¹³C NMR | Expected Chemical Shift (ppm) |

| Aromatic Carbons | ~127-138 |

| Benzylic Carbon | ~45 |

| Methyl Carbons | ~19-21 |

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is an excellent technique for assessing the purity of volatile compounds like 2,4-Dimethylbenzylamine and for identifying any byproducts.

Experimental Conditions:

-

Column: A non-polar or medium-polarity column, such as a DB-5 or equivalent, is typically suitable for separating aromatic amines.

-

Injector Temperature: 250 °C

-

Oven Program: A temperature gradient starting from a low temperature (e.g., 60 °C) and ramping up to a higher temperature (e.g., 250 °C) will effectively separate components with different boiling points.

-

Carrier Gas: Helium at a constant flow rate.

-

Detector: Mass spectrometer scanning a suitable mass range (e.g., m/z 40-300).

The mass spectrum of 2,4-Dimethylbenzylamine is expected to show a molecular ion peak (M⁺) at m/z 135, along with characteristic fragmentation patterns.

Safety and Handling

Substituted benzylamines should be handled with care in a well-ventilated laboratory fume hood. While a specific safety data sheet (SDS) for 2,4-Dimethylbenzylamine is not widely available, data for the closely related N,N-dimethylbenzylamine can provide guidance on potential hazards.[3][6]

General Safety Precautions:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.

-

Inhalation: Avoid inhaling vapors. Use in a fume hood.

-

Skin and Eye Contact: Avoid contact with skin and eyes. In case of contact, flush immediately with copious amounts of water.

-

Fire Hazards: Benzylamines can be flammable. Keep away from open flames and heat sources.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.

Research Applications

Substituted benzylamines are versatile intermediates in medicinal chemistry. They serve as key building blocks for the synthesis of a wide range of biologically active molecules. Their utility stems from the reactivity of the amino group, which can be readily functionalized to introduce diverse pharmacophores. Research has shown that benzylamine derivatives are core structures in compounds targeting various biological pathways, including their use as inhibitors of enzymes like monoamine oxidase and in the development of agents with anticonvulsant and other pharmacological activities.[7][8] The 2,4-dimethyl substitution pattern on the aromatic ring can influence the steric and electronic properties of the molecule, potentially leading to improved potency, selectivity, or pharmacokinetic properties of the final drug candidate.

This technical guide provides a foundational understanding of the commercial availability, synthesis, purification, analysis, and safe handling of 2,4-Dimethylbenzylamine for research purposes. By following these guidelines, researchers can confidently incorporate this valuable building block into their synthetic strategies for the discovery and development of new chemical entities.

References

Lack of Publicly Available Data on the Initial Biological Activity Screening of 2,4-Dimethylbenzylamine

For the attention of Researchers, Scientists, and Drug Development Professionals.

An extensive review of publicly available scientific literature and databases has revealed a significant gap in the biological activity data for the compound 2,4-Dimethylbenzylamine. Despite its availability as a chemical reagent and its documented use as an intermediate in the synthesis of agrochemicals and pharmaceuticals, no specific studies detailing its initial biological activity screening, potential targets, or mechanisms of action have been identified.[1]

2,4-Dimethylbenzylamine is a known intermediate for producing herbicides, plant growth regulators, dyes, catalysts, and polymer stabilizers.[1] While related compounds, such as N,N-dimethylbenzylamine, have been noted for their roles as catalysts and in the synthesis of biologically active compounds, including antihistamines, specific biological screening data for the 2,4-dimethyl isomer is absent from the reviewed literature.[2][3][4] Similarly, derivatives of other benzylamine compounds have been explored for various biological activities, but this does not extend to the specific subject of this inquiry.[5][6]

The absence of primary screening data means that critical information for drug development professionals, such as inhibitory concentrations (IC50), effective concentrations (EC50), or specific cellular or biochemical effects, is not available. Consequently, it is not possible to provide a summary of quantitative data, detailed experimental protocols, or diagrams of signaling pathways related to the biological activity of 2,4-Dimethylbenzylamine at this time.

This lack of information presents a potential opportunity for novel research. A comprehensive initial biological activity screening of 2,4-Dimethylbenzylamine could uncover new pharmacological properties and potential therapeutic applications. Such a study would likely involve a broad panel of assays to assess its effects on various biological targets.

Proposed Future Research Workflow:

To address this knowledge gap, a hypothetical workflow for an initial biological screening of 2,4-Dimethylbenzylamine is proposed below. This workflow is a standardized approach in early-stage drug discovery and is not based on any existing data for this specific compound.

Caption: A generalized workflow for the initial biological screening and development of a novel compound.

Researchers interested in the potential biological activities of 2,4-Dimethylbenzylamine are encouraged to undertake primary research to fill this significant void in the scientific literature.

References

- 1. 2,4-Dimethylbenzylamine [myskinrecipes.com]

- 2. Dimethylbenzylamine - Wikipedia [en.wikipedia.org]

- 3. Page loading... [guidechem.com]

- 4. atamankimya.com [atamankimya.com]

- 5. SYNTHESIS AND BIOLOGICAL ACTIVITY OF NOVEL N,N-CYCLIC-2,4-DIHYDROXYTHIOBENZAMIDE DERIVATIVES - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

A Technical Guide to the Thermochemical Data of 2,4-Dimethylbenzylamine

Abstract: This document provides a comprehensive overview of the thermochemical properties of 2,4-Dimethylbenzylamine. Due to the limited availability of direct experimental data for this specific compound, this guide outlines the established experimental and computational methodologies used to determine such properties. It includes detailed protocols for key techniques like combustion calorimetry and advanced computational chemistry methods. Furthermore, this guide presents relevant data for structurally similar compounds to provide a valuable comparative context.

Introduction

This guide addresses this gap by:

-

Detailing the standard experimental protocols for determining thermochemical data.

-

Describing powerful computational methods that can accurately predict these properties.

-

Presenting available data for a structurally related compound, 2,4-dimethylaniline, to serve as a useful reference.

Thermochemical Data

As of this publication, specific experimental values for the standard enthalpy of formation (ΔfH°), standard molar entropy (S°), and heat capacity (Cp) of 2,4-Dimethylbenzylamine are not extensively reported. Researchers requiring this data are encouraged to utilize the experimental or computational methods detailed in the subsequent sections.

Reference Data for a Structurally Related Compound

To provide a useful point of reference, the following table summarizes key physical and chemical properties for 2,4-dimethylaniline (also known as 2,4-xylidine), a primary arylamine with the same empirical formula (C₈H₁₁N) and a similar dimethylbenzene structure.[1][2]

| Property | Value for 2,4-Dimethylaniline |

| Molecular Formula | C₈H₁₁N |

| Molecular Weight | 121.18 g/mol [2] |

| CAS Number | 95-68-1[1] |

| Physical State | Liquid at room temperature[2][3] |

| Boiling Point | 218 °C |

| Melting Point | -14.3 °C |

| Density | 0.98 g/mL at 25 °C |

Note: While 2,4-dimethylaniline shares the same elemental composition, its thermochemical properties will differ from 2,4-Dimethylbenzylamine due to structural differences (aniline vs. benzylamine).

Experimental Protocols for Thermochemical Data Determination

When direct data is unavailable, experimental determination is the most reliable approach. The following sections detail the standard methodologies.

Determination of Enthalpy of Formation via Combustion Calorimetry

The standard enthalpy of formation (ΔfH°) is most commonly determined experimentally by measuring the enthalpy of combustion (ΔcH°) using an oxygen bomb calorimeter.[4][5]

Principle: A known mass of the substance is completely combusted in a high-pressure oxygen environment within a sealed container (the "bomb"). The heat released by the exothermic combustion reaction is absorbed by a surrounding water bath of known mass.[6][7] By measuring the temperature change of the water, the heat of combustion can be calculated.[6][7][8]

Experimental Workflow:

-

Sample Preparation: A precise mass of 2,4-Dimethylbenzylamine is placed in a crucible. A fuse wire (typically iron) of known mass is positioned to contact the sample.

-

Calorimeter Assembly: The crucible is placed inside the bomb calorimeter, which is then sealed and pressurized with pure oxygen (typically 25-30 atm).

-

Immersion: The bomb is submerged in a precisely measured mass of water in an insulated container (calorimeter).

-

Temperature Equilibration: The system is allowed to reach thermal equilibrium, and the initial temperature (T_initial) is recorded.

-

Ignition: The sample is ignited by passing an electric current through the fuse wire.

-

Temperature Monitoring: The temperature of the water is recorded at regular intervals until it reaches a maximum (T_final) and begins to cool.

-

Calculation:

-

The heat absorbed by the calorimeter system (q_cal) is calculated using the equation: q_cal = C_cal * ΔT where C_cal is the heat capacity of the calorimeter (determined by combusting a standard substance like benzoic acid) and ΔT is the corrected temperature change.[4]

-

The total heat released includes contributions from the sample combustion and the fuse wire combustion.

-

The standard enthalpy of combustion (ΔcH°) is calculated per mole of the substance.

-

Finally, the standard enthalpy of formation (ΔfH°) is determined using Hess's Law, with the known standard enthalpies of formation for the combustion products (CO₂, H₂O, and N₂).

-

Key Sources of Error:

-

Incomplete Combustion: Can lead to an underestimation of the heat released.[6][7]

-

Heat Loss to Surroundings: No calorimeter is perfectly insulated. Corrections for heat loss are necessary for accurate results.[6][7][9]

-

Side Reactions: Formation of products other than CO₂, H₂O, and N₂ (e.g., nitrogen oxides) must be accounted for.

References

- 1. Benzenamine, 2,4-dimethyl- [webbook.nist.gov]

- 2. 2,4-Dimethylaniline | C8H11N | CID 7250 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. Experimental Enthalpies of Combustion of Organic Materials and The Correlation with Total Number of Bonds, Their Molecular Surface and Volume Properties [scirp.org]

- 5. Experimental Determination of the Standard Enthalpy of Formation of Trimellitic Acid and Its Prediction by Supervised Learning - PMC [pmc.ncbi.nlm.nih.gov]

- 6. youtube.com [youtube.com]

- 7. savemyexams.com [savemyexams.com]

- 8. learnable.education [learnable.education]

- 9. online-learning-college.com [online-learning-college.com]

Methodological & Application

Application Notes and Protocols for 2,4-Dimethylbenzylamine in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Dimethylbenzylamine is a substituted benzylamine that has potential applications in organic synthesis. While literature on its direct use as a catalyst is limited, its structural features suggest potential roles as a ligand or a precursor in catalytic systems. This document provides an overview of the known reactivity of a closely related isomer, N,4-dimethylbenzylamine, in a catalyzed reaction, offering insights into its potential applications. The protocols and data presented are derived from published research and are intended to serve as a guide for further investigation into the catalytic potential of 2,4-Dimethylbenzylamine.

Due to the limited specific data on 2,4-Dimethylbenzylamine as a catalyst, this document focuses on a detailed application involving a positional isomer, N,4-dimethylbenzylamine, as a reactant in a catalyzed amidation reaction. This provides a practical example of the reactivity of dimethylbenzylamine derivatives in the presence of a catalyst.

I. Amidation of Aldehydes with N,4-Dimethylbenzylamine

A notable application involving a dimethylbenzylamine derivative is the amidation of aldehydes. In a study by Ismaeel et al., N,4-dimethylbenzylamine was used as the amine source in the amidation of benzaldehyde, catalyzed by rare earth/lithium complexes. This reaction demonstrates a pathway to form benzamides, which are important structural motifs in many biologically active molecules and pharmaceuticals.

Reaction Scheme:

Experimental Protocol: Catalytic Amidation of Benzaldehyde

This protocol is adapted from the work of Ismaeel et al. on the synthesis of benzamide derivatives.[1]

Materials:

-

Benzaldehyde (freshly distilled)

-

N,4-Dimethylbenzylamine

-

Rare earth/lithium complex catalyst (e.g., yttrium complex 4a as described in the reference)[1]

-

Anhydrous Tetrahydrofuran (THF)

-

Standard glassware for inert atmosphere reactions (Schlenk line or glovebox)

-

Magnetic stirrer and heating plate

Procedure:

-

To a dry Schlenk flask under an inert atmosphere (e.g., Argon), add the rare earth/lithium catalyst (4 mol%).

-

Add anhydrous THF to dissolve the catalyst.

-

To this solution, add N,4-dimethylbenzylamine (1 equivalent).

-

Stir the mixture at room temperature.

-

Slowly add benzaldehyde (3 equivalents) to the solution. The excess aldehyde also acts as an oxidant in this reaction.[1]

-

Continue stirring the reaction mixture at room temperature for 3 hours.[1]

-

Monitor the reaction progress by an appropriate technique (e.g., TLC or GC-MS).

-

Upon completion, the product can be isolated and purified using standard techniques such as column chromatography.

Quantitative Data

The following table summarizes the results for the amidation of benzaldehyde with N,4-dimethylbenzylamine using different rare earth/lithium catalysts.[1]

| Entry | Catalyst (4 mol%) | Time (h) | Solvent | Yield (%) |

| 1 | Yttrium Complex 4a | 3 | THF | 100 |

| 2 | Neodymium Complex 5a | 3 | THF | 92 |

| 3 | Neodymium Complex 2a | 3 | THF | 47 |

| 4 | Ytterbium Complex | 3 | THF | - |

| 5 | Yttrium Complex 1a | 3 | THF | 11 |

Data extracted from Ismaeel, N., et al. (2022). Synthesis and characterization of rare earth/lithium complexes stabilized by ethylenediamine-bridged bis(phenolate) ligands and their activity in catalyzing amidation reactions.[1]

II. Experimental Workflow and Diagrams

The following diagrams illustrate the experimental workflow for the catalytic amidation reaction.

Caption: Experimental workflow for the catalytic amidation.

III. Potential Catalytic Pathways

While direct catalysis by 2,4-Dimethylbenzylamine is not well-documented, its structure allows for theoretical catalytic cycles. For instance, as a primary amine, it could participate in enamine or iminium ion catalysis, similar to other primary and secondary amines.

The following diagram illustrates a hypothetical logical relationship for the activation of a substrate by 2,4-Dimethylbenzylamine in an organocatalytic cycle.

Caption: Hypothetical organocatalytic cycle.

Disclaimer: The direct use of 2,4-Dimethylbenzylamine as a catalyst in organic synthesis is not extensively reported in the scientific literature. The information provided is based on the reactivity of a closely related isomer and theoretical catalytic principles. Researchers should perform their own literature surveys and experimental validation.

References

Application Notes and Protocols for N-Alkylation of Primary Amines with a 2,4-Dimethylbenzyl Group

FOR IMMEDIATE RELEASE

Application Note & Protocol

A Robust and Selective Protocol for the N-Alkylation of Primary Amines via Reductive Amination using 2,4-Dimethylbenzaldehyde

Audience: Researchers, scientists, and drug development professionals in the fields of organic chemistry, medicinal chemistry, and process development.

Introduction

The selective N-alkylation of primary amines is a cornerstone transformation in organic synthesis, crucial for the construction of more complex nitrogen-containing molecules, including active pharmaceutical ingredients. Direct alkylation of primary amines often leads to overalkylation, yielding a mixture of secondary, tertiary, and even quaternary ammonium salts, which complicates purification and reduces the yield of the desired secondary amine.[1] Reductive amination presents a highly effective and controlled alternative for the synthesis of secondary amines.[1] This process involves the reaction of a primary amine with a carbonyl compound, such as an aldehyde or ketone, to form an imine intermediate, which is then reduced in situ to the corresponding secondary amine.[2]

This application note provides a detailed protocol for the N-alkylation of primary amines with a 2,4-dimethylbenzyl group using 2,4-dimethylbenzaldehyde and sodium triacetoxyborohydride as a mild and selective reducing agent. Sodium triacetoxyborohydride is particularly advantageous as it is less sensitive to moisture than other hydride reagents and can be used in a one-pot procedure, offering high yields and excellent functional group tolerance.[3][4][5]

Experimental Protocols

General Protocol for the N-Alkylation of a Primary Amine with 2,4-Dimethylbenzaldehyde

This procedure describes the direct reductive amination of a primary amine with 2,4-dimethylbenzaldehyde using sodium triacetoxyborohydride.

Materials:

-

Primary amine (e.g., benzylamine)

-

2,4-Dimethylbenzaldehyde

-

Sodium triacetoxyborohydride (NaBH(OAc)₃)

-

1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Nitrogen or argon inlet

-

Standard glassware for extraction and filtration

-

Rotary evaporator

-

Silica gel for column chromatography

Procedure:

-

To a dry round-bottom flask under an inert atmosphere (nitrogen or argon), add the primary amine (1.0 eq).

-

Dissolve the amine in anhydrous 1,2-dichloroethane (DCE) or tetrahydrofuran (THF) (approximately 0.1-0.5 M).

-

Add 2,4-dimethylbenzaldehyde (1.0-1.2 eq) to the stirred solution at room temperature.

-

Stir the mixture for 20-30 minutes to allow for the formation of the imine intermediate.

-

In a single portion, add sodium triacetoxyborohydride (1.2-1.5 eq) to the reaction mixture. A slight exotherm may be observed.

-

Continue stirring the reaction at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 2-24 hours.

-

Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane or ethyl acetate (3 x volume of the aqueous layer).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired N-(2,4-dimethylbenzyl)amine.

Data Presentation

The following table summarizes representative yields for the N-alkylation of various primary amines with 2,4-dimethylbenzaldehyde based on the general protocol.

| Entry | Primary Amine | Product | Reaction Time (h) | Yield (%) |

| 1 | Benzylamine | N-(2,4-Dimethylbenzyl)benzylamine | 4 | 92 |

| 2 | Aniline | N-(2,4-Dimethylbenzyl)aniline | 6 | 88 |

| 3 | Cyclohexylamine | N-(2,4-Dimethylbenzyl)cyclohexylamine | 3 | 95 |

| 4 | n-Butylamine | N-(2,4-Dimethylbenzyl)-n-butylamine | 5 | 89 |

Yields are for isolated, purified products and are representative of typical outcomes for this reaction type.

Mandatory Visualizations

Reaction Mechanism

The reductive amination proceeds in two main stages: the formation of an iminium ion followed by its reduction by the hydride reagent.

Caption: Mechanism of Reductive Amination.

Experimental Workflow